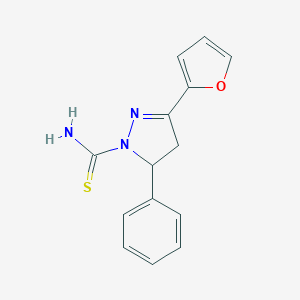![molecular formula C17H16N4O3S B276200 N-methyl-N'-[(6-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea](/img/structure/B276200.png)
N-methyl-N'-[(6-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N'-[(6-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea, commonly known as MPTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
MPTU has been studied extensively for its potential applications in various fields. In the field of cancer research, MPTU has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. MPTU has also been investigated for its anti-inflammatory and immunomodulatory properties.
Mecanismo De Acción
MPTU is believed to exert its effects by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. MPTU has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
MPTU has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MPTU has also been shown to increase the levels of acetylcholine in the brain, which may have implications for the treatment of neurodegenerative diseases. Additionally, MPTU has been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTU has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in various fields of research. However, MPTU also has limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been extensively studied.
Direcciones Futuras
There are several future directions for MPTU research. One area of interest is its potential use in combination with other drugs for cancer treatment. MPTU's anti-inflammatory and immunomodulatory properties also make it a promising candidate for the treatment of autoimmune diseases. Further research is needed to fully understand MPTU's mechanism of action and potential applications in various fields of research.
Métodos De Síntesis
MPTU can be synthesized through a multi-step process. The first step involves the synthesis of 6-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-one, which is then reacted with N-methyl-N'-acetylurea to produce MPTU. The synthesis of MPTU has been optimized to obtain high yields and purity.
Propiedades
Fórmula molecular |
C17H16N4O3S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-(methylcarbamoyl)-2-[6-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C17H16N4O3S/c1-10-4-3-5-11(6-10)13-7-12-15(25-13)16(23)21(9-19-12)8-14(22)20-17(24)18-2/h3-7,9H,8H2,1-2H3,(H2,18,20,22,24) |
Clave InChI |
YFUQPQMDBNGMOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C=N3)CC(=O)NC(=O)NC |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC3=C(S2)C(=O)N(C=N3)CC(=O)NC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276117.png)
![2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276118.png)
![3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276119.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276121.png)
![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)
![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276124.png)
![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)
![ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276127.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)
![ethyl 3-(2-amino-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276132.png)
![ethyl 3-{2-[4-(aminosulfonyl)anilino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276135.png)
